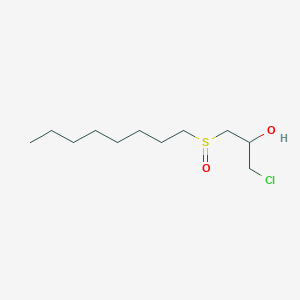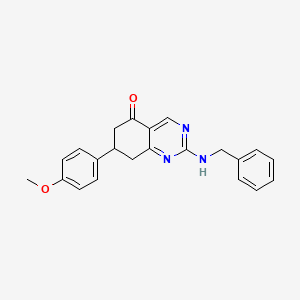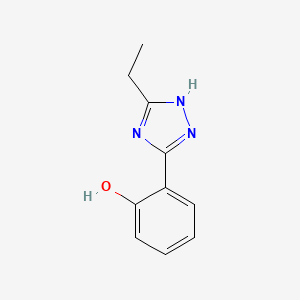
1-Chloro-3-(octylsulfinyl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-(octylsulfinyl)propan-2-ol is an organic compound with the molecular formula C11H23ClOS It is characterized by the presence of a chloro group, an octylsulfinyl group, and a hydroxyl group attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-(octylsulfinyl)propan-2-ol can be synthesized through the reaction of 1-octanethiol with epichlorohydrin. The reaction typically involves the following steps:
Formation of 1-octylsulfinyl intermediate: 1-octanethiol is oxidized to form 1-octylsulfinyl.
Reaction with epichlorohydrin: The 1-octylsulfinyl intermediate is then reacted with epichlorohydrin under controlled conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may involve the use of specific catalysts and temperature control to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-(octylsulfinyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfinyl group can be reduced to a sulfide.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products:
Oxidation: Formation of 1-chloro-3-(octylsulfinyl)propan-2-one.
Reduction: Formation of 1-chloro-3-(octylsulfanyl)propan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Chloro-3-(octylsulfinyl)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-chloro-3-(octylsulfinyl)propan-2-ol involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the sulfinyl group can undergo redox reactions. These interactions can modulate various biochemical pathways, making the compound useful in research and therapeutic applications.
Comparison with Similar Compounds
1-Chloro-3-(octylsulfanyl)propan-2-ol: Similar structure but with a sulfanyl group instead of a sulfinyl group.
1-Chloro-3-(octylsulfonyl)propan-2-ol: Contains a sulfonyl group, which is more oxidized than the sulfinyl group.
1-Chloro-3-(hexylsulfinyl)propan-2-ol: Similar structure but with a shorter hexyl chain.
Uniqueness: 1-Chloro-3-(octylsulfinyl)propan-2-ol is unique due to the presence of the octylsulfinyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H23ClO2S |
|---|---|
Molecular Weight |
254.82 g/mol |
IUPAC Name |
1-chloro-3-octylsulfinylpropan-2-ol |
InChI |
InChI=1S/C11H23ClO2S/c1-2-3-4-5-6-7-8-15(14)10-11(13)9-12/h11,13H,2-10H2,1H3 |
InChI Key |
DOGDGSIXWAWHNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCS(=O)CC(CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propanoic acid, 3,3,3-trifluoro-2-[(2-phenylacetyl)amino]-2-(2-pyrimidinylamino)-, ethyl ester](/img/structure/B11469833.png)
![13-(difluoromethyl)-11-(3,4-dimethoxyphenyl)-6-hydroxy-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B11469837.png)
![5-(3,4-dimethoxyphenyl)-1,3-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B11469840.png)
![(3E)-4-[(2-phenyl-1H-indol-4-yl)amino]pent-3-en-2-one](/img/structure/B11469850.png)
![2-(Adamantan-1-YL)-N-methyl-N-{2-[(methylamino)diphenylmethyl]phenyl}acetamide](/img/structure/B11469856.png)
![2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-5-ethyl-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11469857.png)


![2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)acetamide](/img/structure/B11469885.png)
![7-{3-[(2-chlorobenzyl)oxy]phenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11469894.png)
![4,4'-[1,3,4-Oxadiazole-2,5-diylbis(thiene-2,4-diylsulfonyl)]dimorpholine](/img/structure/B11469903.png)

![3,4-dimethoxy-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11469912.png)
![3-(4-Methoxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11469916.png)
